molecular formula C9H13N3O3 B1526176 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1354959-10-6

1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1526176
CAS No.: 1354959-10-6
M. Wt: 211.22 g/mol
InChI Key: BHWWMBAMKOVBBB-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with a complex structure that includes a triazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction , which involves the reaction of an azide with an alkyne under thermal or catalytic conditions to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the carboxylic acid group are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Reduced triazole derivatives from reduction reactions.

  • Substituted triazole and carboxylic acid derivatives from substitution reactions.

Scientific Research Applications

  • Chemistry: This compound is used in the synthesis of more complex molecules and as a building block in organic synthesis.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(3,3-Dimethyl-2-oxobutyl)-1H-indole-2,3-dione

  • 1-(3,3-Dimethyl-2-oxobutyl)-2,3-dipropyl-3H-benzoimidazol-1-ium bromide

  • N-(1,1-dimethyl-3-oxobutyl)-2-propenamide

Uniqueness: 1-(3,3-Dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of the triazole ring and carboxylic acid group, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-9(2,3)7(13)5-12-4-6(8(14)15)10-11-12/h4H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWWMBAMKOVBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
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1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
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1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid

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